

Application Notes and Protocols: Triphenylsulfonium Nonaflate as a Photoacid Generator

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Compound of Interest

Compound Name: *Triphenylsulfonium nonaflate*

Cat. No.: *B114817*

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Introduction

Triphenylsulfonium nonaflate (TPS-Nf) is an onium salt that serves as a highly efficient photoacid generator (PAG).[1] Upon exposure to ultraviolet (UV) radiation, particularly in the deep-UV (DUV) and extreme-UV (EUV) ranges, it undergoes photochemical decomposition to produce a strong acid, nonafluorobutanesulfonic acid.[1] This photogenerated acid can then act as a catalyst for a variety of chemical reactions, making TPS-Nf a critical component in chemically amplified resists (CARs) used in microelectronics for high-resolution photolithography.[1][2] While its primary application lies in the semiconductor industry, its ability to initiate acid-catalyzed reactions upon photo-irradiation suggests potential for broader applications.

Chemical Properties and Specifications

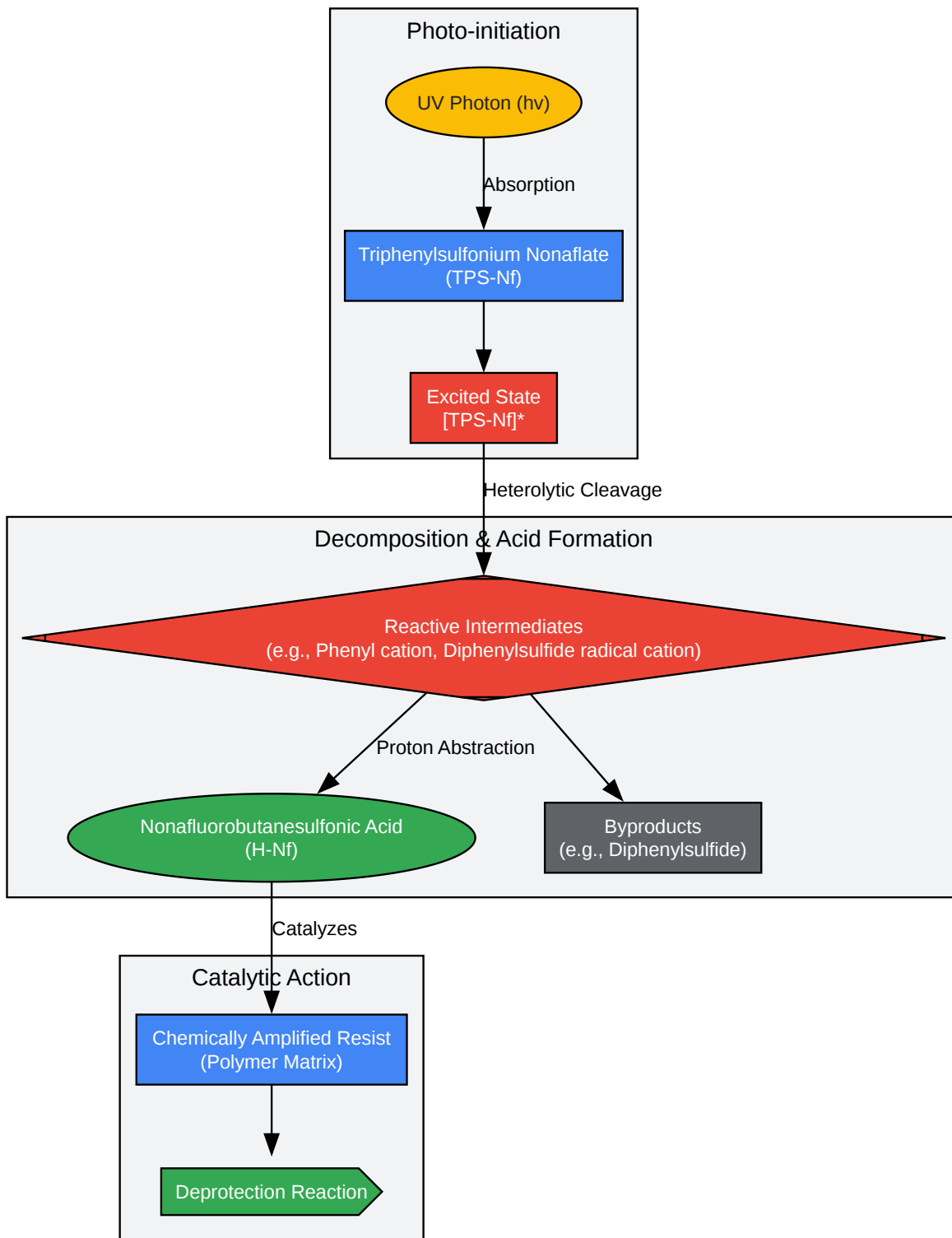
Property	Value	Reference
Chemical Name	Triphenylsulfonium nonafluorobutanesulfonate	[3]
CAS Number	144317-44-2	[3]
Molecular Formula	C22H15F9O3S2	[3]
Molecular Weight	562.5 g/mol	[3]
Appearance	White to off-white crystalline solid	[4]
Melting Point	84-88 °C	[4][5][6]
Solubility	Soluble in polar organic solvents like PGMEA (~50%)	[4][7]

Mechanism of Photoacid Generation

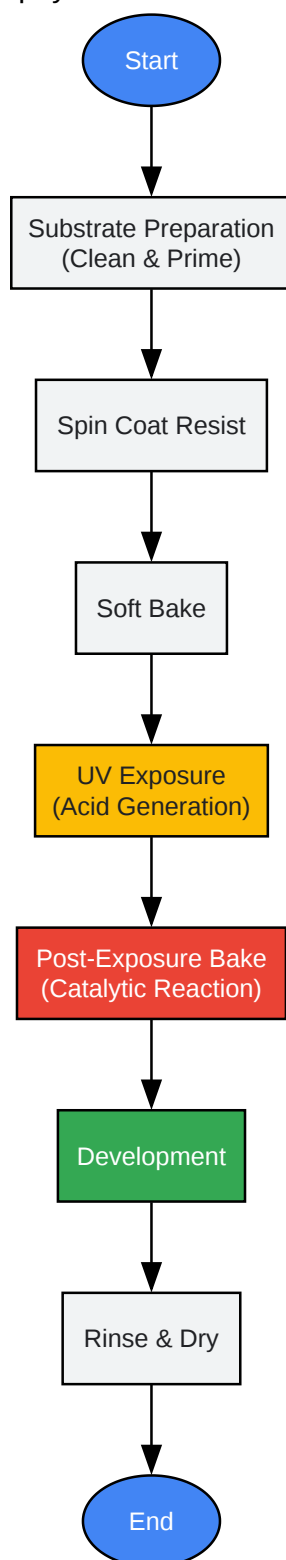
The fundamental process of acid generation from **triphenylsulfonium nonaflate** upon UV irradiation involves the excitation of the triphenylsulfonium cation. This leads to the cleavage of a sulfur-carbon bond. The predominant pathway is a heterolytic cleavage, resulting in the formation of a phenyl cation and diphenylsulfide.[1] In the solid state, such as within a polymer film, "in-cage" secondary photochemical reactions can also occur, leading to the formation of byproducts like triphenylene and dibenzothiophene.[8]

The generated acid, nonafluorobutanesulfonic acid, is a very strong acid that can catalyze subsequent chemical reactions within the surrounding matrix, such as the deprotection of polymer side chains in a chemically amplified photoresist. The nonaflate anion is crucial for controlling the diffusion of the photogenerated acid during the post-exposure bake (PEB) step, which is critical for achieving high resolution in lithographic patterning.[1]

Mechanism of Photoacid Generation



Photolithography Workflow with TPS-Nf Resist

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